2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

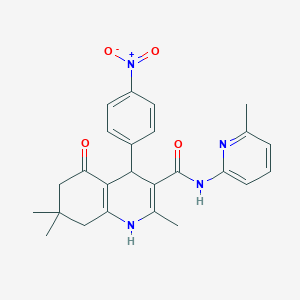

This compound belongs to the hexahydroquinoline-carboxamide class, characterized by a bicyclic quinoline core substituted with methyl, nitrophenyl, and pyridinyl groups. Its molecular formula is C₂₇H₂₇N₅O₄, featuring a 4-nitrophenyl group at position 4 and a 6-methylpyridin-2-yl carboxamide moiety at position 2.

The compound’s synthesis likely involves condensation reactions between substituted cyclohexenone derivatives and carboxamide precursors, as inferred from analogous protocols in , which describes similar pyridine and pyrimidine syntheses via cyclization and functionalization steps .

Properties

IUPAC Name |

2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-14-6-5-7-20(26-14)28-24(31)21-15(2)27-18-12-25(3,4)13-19(30)23(18)22(21)16-8-10-17(11-9-16)29(32)33/h5-11,22,27H,12-13H2,1-4H3,(H,26,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMCMNJCJXYIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361194-50-5 | |

| Record name | 2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and nitrophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Nitric Oxide Synthase Inhibition :

- This compound has shown promise as an inhibitor of nitric oxide synthase (nNOS), which is implicated in several neurodegenerative diseases. Research indicates that selective nNOS inhibitors can modulate nitric oxide production and potentially alleviate symptoms related to neurodegeneration . The structural characteristics of this compound allow for effective binding to the nNOS active site, enhancing selectivity and potency compared to other inhibitors.

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of hexahydroquinoline compounds exhibit anticancer properties. The ability of this compound to interact with various cellular targets could lead to the development of novel anticancer therapies . The presence of the nitrophenyl group may enhance its cytotoxic effects against cancer cells.

- Antimicrobial Properties :

Biochemical Applications

- Enzyme Interaction Studies :

- Pharmacokinetic Studies :

Material Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Study 1: nNOS Inhibition

A study demonstrated that derivatives similar to 2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibited significant inhibition of nNOS activity in vitro. The research highlighted the importance of structural modifications in enhancing selectivity and potency against neuronal nitric oxide synthase compared to inducible and endothelial isoforms .

Case Study 2: Anticancer Activity

In a series of experiments conducted on various cancer cell lines, the hexahydroquinoline derivatives were shown to induce apoptosis through mitochondrial pathways. The presence of the nitrophenyl group was found to be critical for enhancing cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table highlights key structural and functional differences between the target compound and its closest analogs:

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound is a common pharmacophore in antimicrobial and anticancer agents, as seen in ’s derivatives . In contrast, the 4-hydroxy-3-methoxyphenyl analog () may prioritize antioxidant or anti-inflammatory roles due to phenolic groups . The 6-methylpyridin-2-yl substituent in the target compound could enhance binding to nicotinamide or kinase domains compared to unsubstituted pyridinyl groups .

Synthetic Accessibility: The target compound’s hexahydroquinoline core likely requires multi-step cyclization, as described in for pyrimidine derivatives. The nitro group may necessitate careful reduction or protection steps to avoid side reactions .

Crystallographic and Computational Analysis :

Biological Activity

The compound 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a member of the hexahydroquinoline family known for its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A hexahydroquinoline core

- A nitrophenyl substituent

- A methylpyridine moiety

This unique arrangement contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to significant antibacterial and antifungal activities. The presence of the nitrophenyl group may enhance these effects due to its electron-withdrawing nature, which can increase the lipophilicity and membrane permeability of the compound .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of various enzymes. For example:

-

Nitric Oxide Synthase (NOS) : Compounds with similar structures have shown inhibitory activity against neuronal nitric oxide synthase (nNOS), which is implicated in several neurological disorders. Selective inhibition can lead to reduced neurotoxicity in pathological conditions .

Compound IC50 (nM) Selectivity 2 25 Moderate 1 ~100 High

The ability to selectively inhibit nNOS while sparing endothelial and inducible NOS is crucial for therapeutic applications.

Cytotoxicity

In vitro studies have reported cytostatic effects against various cancer cell lines. For example, compounds related to this class have shown cytotoxicity against pancreatic cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .

The biological activity of this compound is believed to involve:

- Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, affecting intracellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Study on Antimicrobial Activity

A study evaluating various hexahydroquinoline derivatives found that those with nitro substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a range of assays to determine the minimum inhibitory concentrations (MICs) for each derivative .

Enzyme Inhibition Study

Another research focused on the inhibition of nNOS by structurally similar compounds demonstrated that specific modifications in the molecular structure could significantly enhance selectivity and potency against nNOS compared to other isoforms .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2,7,7-Trimethyl-N-(6-methylpyridin-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide?

Methodological Answer: A modified Hantzsch dihydropyridine synthesis is a viable starting point. Key steps include:

- Cyclocondensation : React β-ketoesters (e.g., ethyl acetoacetate) with substituted anilines and aldehydes under reflux in ethanol, catalyzed by piperidine or ammonium acetate .

- Substituent Introduction : Incorporate the 4-nitrophenyl group via Friedel-Crafts alkylation and the 6-methylpyridin-2-yl moiety through nucleophilic substitution.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure product.

Critical Considerations : Monitor reaction progress via TLC and optimize temperature to prevent nitro group reduction .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry and substituent positions. Compare shifts to analogous 1,4-dihydropyridines .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., chair conformation of the hexahydroquinoline core) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological activity and target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., calcium channels, kinases). The pyridinyl and nitro groups may engage in π-π stacking or hydrogen bonding .

- QSAR Studies : Train models on datasets of structurally related 1,4-dihydropyridines to correlate substituent effects (e.g., nitro group electronegativity) with activity .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics in physiological conditions .

Q. How should researchers address contradictory results in biological assays (e.g., variable IC50 values across studies)?

Methodological Answer:

- Orthogonal Assays : Validate activity using complementary methods (e.g., fluorescence-based calcium flux assays vs. patch-clamp electrophysiology) .

- Purity Verification : Reassess compound purity via HPLC (>98%) and rule out degradation products.

- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC or circular dichroism, as minor stereoisomers may exhibit divergent activities .

- Statistical Rigor : Apply factorial design of experiments (DoE) to identify confounding variables (e.g., buffer pH, temperature) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Test DMSO/PEG-400/saline mixtures for parenteral administration; monitor stability via UV-Vis spectroscopy.

- Prodrug Design : Modify the nitro group to a reducible prodrug (e.g., amine-protected analog) for enhanced membrane permeability .

- Nanocarriers : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release; characterize loading efficiency via dialysis .

Q. How can reaction fundamentals and reactor design improve the scalability of synthesis?

Methodological Answer:

- Microreactor Systems : Use continuous-flow reactors to enhance heat/mass transfer, critical for exothermic nitro-group reactions .

- Kinetic Studies : Determine rate constants via in situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., cyclocondensation).

- Process Simulation : Apply Aspen Plus to model solvent recovery and waste minimization, ensuring compliance with green chemistry principles .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Force Field Calibration : Re-parameterize docking scoring functions using experimental binding data from analogous compounds .

- Solvent Effects : Include explicit solvent molecules (e.g., water, ions) in simulations to improve accuracy of binding free energy calculations .

- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.